5-Butyl-2-chloropyridine

Dopamine transporter Monoamine reuptake inhibition Neuropharmacology

5-Butyl-2-chloropyridine (CAS 136117-94-7) is a 5-substituted 2-chloropyridine derivative with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol. It belongs to a class of chloropyridines that serve as versatile building blocks in pharmaceutical and agrochemical synthesis.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 136117-94-7
Cat. No. B11915834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-2-chloropyridine
CAS136117-94-7
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCCCCC1=CN=C(C=C1)Cl
InChIInChI=1S/C9H12ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h5-7H,2-4H2,1H3
InChIKeyZPVFNAZBRHSDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-2-chloropyridine (CAS 136117-94-7): Core Physicochemical and Synthetic Profile for R&D Procurement


5-Butyl-2-chloropyridine (CAS 136117-94-7) is a 5-substituted 2-chloropyridine derivative with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol . It belongs to a class of chloropyridines that serve as versatile building blocks in pharmaceutical and agrochemical synthesis [1]. The compound features a butyl chain at the pyridine 5-position and a chlorine atom at the 2-position, a substitution pattern that confers distinct reactivity in nucleophilic aromatic substitution reactions [2]. Its synthesis is typically achieved via chlorination of appropriate pyridine precursors under Vilsmeier–Haack conditions or through cyclization of aminomethylenated pentenoic acid derivatives, with yields reported in the range of 67–85% depending on reaction optimization [1][2].

5-Butyl-2-chloropyridine (CAS 136117-94-7): Why In-Class Alkyl-Chain Homologs Are Not Interchangeable in Biological Assays


5-Alkyl-2-chloropyridines are often treated as interchangeable building blocks, yet the length of the 5-alkyl substituent exerts a profound and non-linear influence on biological activity [1]. Even a single methylene unit difference—e.g., between propyl and butyl homologs—can alter dopamine transporter (DAT) inhibition by more than an order of magnitude [2]. Similarly, functional activity at nicotinic acetylcholine receptor (nAChR) subtypes can switch from weak agonist to potent antagonist with chain elongation, as observed between the ethyl and butyl derivatives [3]. These steep structure–activity relationships (SAR) mean that substituting a shorter-chain analog for 5-butyl-2-chloropyridine in a biological assay or synthetic sequence will not yield comparable data and may invalidate downstream conclusions. The quantitative evidence below establishes precisely where the butyl homolog differentiates from its closest in-class alternatives.

5-Butyl-2-chloropyridine (CAS 136117-94-7): Quantitative Differentiation Evidence vs. 5-Propyl, 5-Ethyl, and 5-Methyl Analogs


Evidence #1: 18-Fold Greater Dopamine Transporter (DAT) Inhibition Potency vs. 5-Propyl-2-chloropyridine

5-Butyl-2-chloropyridine inhibits dopamine (DA) uptake in rat brain synaptosomal preparations with an IC₅₀ of 900 nM [1]. In contrast, the 5-propyl homolog exhibits an IC₅₀ of 16,500 nM in the same assay system (rat striatal synaptosomes) [2]. The 18.3-fold difference in potency demonstrates that extending the 5-alkyl chain from propyl to butyl dramatically enhances DAT inhibition.

Dopamine transporter Monoamine reuptake inhibition Neuropharmacology

Evidence #2: Potent nAChR Antagonism vs. Weak Agonism of 5-Ethyl-2-chloropyridine

5-Butyl-2-chloropyridine acts as a potent antagonist at human α4β2 nicotinic acetylcholine receptors (nAChR), inhibiting carbamylcholine-induced ⁸⁶Rb⁺ efflux with an IC₅₀ of 12.0 nM [1]. In contrast, the 5-ethyl homolog exhibits weak agonist activity at the same receptor subtype with an EC₅₀ of 1,000 nM [2]. The butyl derivative is approximately 83-fold more potent and produces functional antagonism rather than agonism, representing a qualitative and quantitative shift in pharmacological activity.

Nicotinic acetylcholine receptor nAChR antagonist CNS pharmacology

Evidence #3: Sub-nanomolar Potency at α3β4 nAChR and Muscle-Type nAChR Subtypes Not Observed with Shorter-Chain Analogs

5-Butyl-2-chloropyridine exhibits exceptional antagonist potency at human α3β4 nAChR (IC₅₀ = 1.8 nM) and muscle-type α1β1γδ nAChR (IC₅₀ = 7.9 nM) [1]. For comparison, the 5-propyl homolog shows negligible binding affinity to α7 nAChR with a Ki >10,000 nM [2]. While direct head-to-head data for the α3β4 subtype are not available for the propyl analog, the >5,500-fold difference in nAChR engagement between the butyl derivative's potent antagonism and the propyl derivative's negligible binding is consistent with a class-level inference that the butyl chain is near-optimal for nAChR interaction.

nAChR subtype selectivity Ion channel pharmacology Smoking cessation

Evidence #4: In Vivo Efficacy in Smoking Cessation Behavioral Models

5-Butyl-2-chloropyridine demonstrates in vivo activity in four distinct murine behavioral models relevant to smoking cessation: inhibition of nicotine-induced antinociception (ED₅₀ = 15.0 mg/kg hotplate assay; 1.2 mg/kg tail-flick assay), inhibition of nicotine-induced hyperlocomotion (ED₅₀ = 4.9 mg/kg), and inhibition of nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [1]. In contrast, the 5-methyl-2-chloropyridine scaffold is predominantly utilized as a synthetic intermediate for agrochemicals (e.g., imidacloprid precursors) with no reported in vivo CNS efficacy. This functional divergence—CNS behavioral activity versus agrochemical intermediate—represents a fundamental differentiation in application suitability.

Nicotine addiction Behavioral pharmacology In vivo efficacy

Evidence #5: Differential Monoamine Transporter Selectivity Profile

5-Butyl-2-chloropyridine inhibits [³H]serotonin uptake at human SERT with an IC₅₀ of 100 nM, [³H]norepinephrine uptake at human NET with an IC₅₀ of 443 nM, and [³H]dopamine uptake at human DAT with IC₅₀ values ranging from 441 nM to 945 nM depending on assay format [1]. The compound thus exhibits a 4.4-fold selectivity for SERT over NET, and a 4.4–9.5-fold selectivity over DAT. In contrast, the 5-propyl homolog inhibits DAT with an IC₅₀ of 16,500 nM and lacks reported SERT or NET activity, indicating that the butyl substitution pattern confers a broader polypharmacology profile across all three monoamine transporters [2].

Monoamine transporters SERT NET DAT Selectivity profiling

Evidence #6: Extended Alkyl Chain Enhances Lipophilicity and Predicted Blood–Brain Barrier Penetration

The 5-butyl substitution confers an AlogP of 3.3 on 5-butyl-2-chloropyridine [1], which falls within the optimal lipophilicity range for CNS drug candidates (typically AlogP 2–4) [2]. In contrast, 5-methyl-2-chloropyridine has a calculated logP of approximately 1.7 [3], and 5-ethyl-2-chloropyridine has a calculated logP of approximately 2.1 [3]. The progressive increase in lipophilicity with alkyl chain length correlates with the observed in vivo CNS activity of the butyl homolog (see Evidence #4). While this is a class-level inference based on physicochemical trends rather than direct comparative BBB permeability measurements, the AlogP value of 3.3 aligns with the butyl derivative's demonstrated in vivo CNS behavioral efficacy.

Physicochemical properties Lipophilicity Blood–brain barrier CNS drug design

5-Butyl-2-chloropyridine (CAS 136117-94-7): Evidence-Backed Research and Industrial Application Scenarios


Scenario A: CNS Drug Discovery – nAChR Antagonist Lead Optimization

Programs targeting neuronal nicotinic acetylcholine receptors (nAChRs) for smoking cessation, pain management, or cognitive disorders should utilize 5-butyl-2-chloropyridine as a reference antagonist. The compound exhibits sub-nanomolar to low-nanomolar potency at α3β4 (IC₅₀ = 1.8 nM), α4β2 (IC₅₀ = 12.0 nM), α4β4 (IC₅₀ = 15.0 nM), and muscle-type α1β1γδ (IC₅₀ = 7.9 nM) nAChR subtypes, and has demonstrated in vivo efficacy in four mouse behavioral models of nicotine addiction [1][2]. In contrast, the 5-ethyl homolog is a weak agonist (EC₅₀ = 1,000 nM at α4β2) and the 5-propyl homolog shows negligible nAChR binding (Ki >10,000 nM at α7) [3][4]. Substituting a shorter-chain analog in nAChR-targeted assays will produce opposite functional readouts and misdirect SAR interpretation.

Scenario B: Monoamine Transporter Pharmacology – Triple Reuptake Profiling

For research requiring balanced or preferential inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, 5-butyl-2-chloropyridine provides a polypharmacology tool compound with defined IC₅₀ values: SERT = 100 nM, NET = 443 nM, DAT = 441–945 nM [1]. This contrasts sharply with the 5-propyl analog, which only weakly inhibits DAT (IC₅₀ = 16,500 nM) and lacks reported SERT/NET activity [5]. The butyl homolog's broader transporter engagement profile makes it suitable for investigating triple reuptake inhibition mechanisms, whereas shorter-chain analogs are inadequate for this purpose.

Scenario C: Synthetic Intermediate for Functionalized Pyridine Derivatives Requiring 5-Butyl Substitution

5-Butyl-2-chloropyridine serves as a versatile electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine, alkoxy, or thio substituents at the 2-position while retaining the 5-butyl chain [6]. This is distinct from 5-methyl-2-chloropyridine, which is predominantly employed in large-scale agrochemical synthesis (e.g., imidacloprid and acetamiprid precursors) . For medicinal chemistry programs that require a 5-butyl pyridine scaffold—particularly those targeting CNS-active compounds where the butyl group contributes to optimal lipophilicity (AlogP = 3.3) [1]—procuring the pre-functionalized 5-butyl-2-chloropyridine building block streamlines synthesis and ensures the desired alkyl substitution pattern.

Scenario D: In Vivo Behavioral Pharmacology – Smoking Cessation and Nicotine Dependence Models

Investigators using rodent models of nicotine dependence should consider 5-butyl-2-chloropyridine as a pharmacological tool based on its validated in vivo efficacy across four complementary behavioral assays: inhibition of nicotine-induced antinociception (ED₅₀ = 15.0 mg/kg hotplate; 1.2 mg/kg tail-flick), inhibition of nicotine-induced hyperlocomotion (ED₅₀ = 4.9 mg/kg), and inhibition of nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [2]. These data establish the compound's ability to antagonize nicotine's behavioral effects in vivo. The 5-methyl homolog lacks any reported in vivo CNS activity and is instead utilized as an agrochemical intermediate , underscoring that alkyl chain length is a decisive factor for in vivo CNS behavioral efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Butyl-2-chloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.